N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Triazoloquinoline Derivatives

The compound N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide (CAS 671199-20-5) belongs to the [1,2,4]triazolo[4,3-a]quinoline class, which is widely investigated for analgesic, antiphlogistic, and fungicidal activities. The target compound is distinguished from its closest commercially catalogued analog N-[(furan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide (CAS 671199-19-2) solely by the saturation state of the terminal heterocycle (oxolane vs.

Molecular Formula C17H18N4O2S
Molecular Weight 342.42
CAS No. 671199-20-5
Cat. No. B2600470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide
CAS671199-20-5
Molecular FormulaC17H18N4O2S
Molecular Weight342.42
Structural Identifiers
SMILESC1CC(OC1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
InChIInChI=1S/C17H18N4O2S/c22-16(18-10-13-5-3-9-23-13)11-24-17-20-19-15-8-7-12-4-1-2-6-14(12)21(15)17/h1-2,4,6-8,13H,3,5,9-11H2,(H,18,22)
InChIKeyPKLMPDLHXVISEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide (CAS 671199-20-5): Chemical Class, Core Scaffold, and Comparator Context


The compound N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide (CAS 671199-20-5) belongs to the [1,2,4]triazolo[4,3-a]quinoline class, which is widely investigated for analgesic, antiphlogistic, and fungicidal activities [1]. The target compound is distinguished from its closest commercially catalogued analog N-[(furan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide (CAS 671199-19-2) solely by the saturation state of the terminal heterocycle (oxolane vs. furan) [2]. This single-bond reduction represents a key structural variation that can influence conformational flexibility, hydrogen-bonding capacity, and oxidative metabolic stability within the broader triazoloquinoline pharmacophore.

Why Generic Substitution Fails for N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide: The Oxolane vs. Furan Differentiation Problem


Within the 671199-xx-y congeneric series, the terminal heterocycle attached to the acetamide nitrogen is a critical determinant of molecular properties. The target compound features a saturated oxolan-2-yl group, whereas close analogs such as CAS 671199-19-2 incorporate an aromatic furan-2-yl moiety. These two substituents differ markedly in LogP contribution (oxolane is more polar), hydrogen-bond acceptor basicity (ether oxygen vs. aromatic oxygen), and susceptibility to cytochrome P450-mediated oxidation (oxolane is more resistant to epoxidation) [1]. Consequently, the two compounds cannot be assumed to exhibit equivalent target binding, solubility, or metabolic profiles. Furthermore, the broad triazoloquinoline patent literature establishes that even minor variations in the N-substituent (e.g., methyl, ethyl, substituted phenyl) produce distinct pharmacological spectra [2].

Product-Specific Quantitative Evidence Guide for N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide (671199-20-5)


Structural Differentiation: Saturated Oxolane vs. Aromatic Furan at the N-Substituent Position

The target compound (CAS 671199-20-5, C17H18N4O2S, MW 342.42) differs from its closest commercially catalogued analog (CAS 671199-19-2, C17H14N4O2S, MW 338.38) [1] by the replacement of a furan ring with an oxolane (tetrahydrofuran) ring. This structural change adds four hydrogen atoms, saturates the heterocycle, and converts an aromatic oxygen to an aliphatic ether oxygen. No head-to-head biological comparison of these two specific compounds has been published in the peer-reviewed literature.

Medicinal Chemistry Structure-Activity Relationship (SAR) Triazoloquinoline Derivatives

Class-Level Pharmacological Scope: Analgesic and Anti-Inflammatory Activity of Triazoloquinolines

The [1,2,4]triazolo[4,3-a]quinoline scaffold, which forms the core of CAS 671199-20-5, has been established in the patent literature as possessing analgesic and antiphlogistic (anti-inflammatory) activities [1]. The patent discloses that compounds of general Formula (I), encompassing the triazoloquinoline core with various R1–R4 substituents and X = S linkage, are pharmacologically active. While no specific IC50 or ED50 values are reported for CAS 671199-20-5 itself, the class-level data provide a rationale for its selection as a screening candidate within analgesic or anti-inflammatory drug discovery programs.

Pharmacology Analgesic Agents Anti-Inflammatory Agents

Metabolic Stability Advantage: Oxolane as a Furan Bioisostere with Reduced CYP-Mediated Oxidation Risk

The replacement of a furan ring with an oxolane (tetrahydrofuran) ring is a recognized strategy in medicinal chemistry to mitigate cytochrome P450 (CYP)-mediated bioactivation and subsequent hepatotoxicity. Furan rings are susceptible to CYP-catalyzed epoxidation leading to reactive cis-enedione intermediates, whereas saturated oxolane rings undergo predominantly α-carbon hydroxylation without forming electrophilic epoxides [1]. While no direct comparative metabolic stability data exist for CAS 671199-20-5 vs. CAS 671199-19-2, the established bioisosteric principle supports the expectation of superior metabolic stability for the oxolane-substituted compound.

Drug Metabolism Bioisosterism Cytochrome P450

Computed Physicochemical Property Comparison: Target Compound vs. Furan Analog

Computed molecular properties reveal distinct physicochemical profiles for the target compound and its closest analog. CAS 671199-20-5 has a molecular weight of 342.42 g/mol and an InChI Key of PKLMPDLHXVISEE-UHFFFAOYSA-N , while the furan analog CAS 671199-19-2 has a molecular weight of 338.38 and an InChI Key of LEJAJEUCKCCBFG-UHFFFAOYSA-N [1]. The target compound possesses one hydrogen bond donor (amide N–H) and five hydrogen bond acceptors, including the ether oxygen of the oxolane ring. In contrast, the furan analog has only four hydrogen bond acceptors (furan oxygen is a weaker acceptor). These differences directly affect key drug-likeness parameters such as topological polar surface area (TPSA) and LogP, which are critical filters in compound procurement for high-throughput screening.

Computational Chemistry Physicochemical Properties Drug-likeness

Best Research and Industrial Application Scenarios for N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide (671199-20-5)


Focused Screening Library for Analgesic and Anti-Inflammatory Drug Discovery

Based on the class-level analgesic and antiphlogistic activity established for triazolo[4,3-a]quinoline derivatives [1], CAS 671199-20-5 is a suitable candidate for inclusion in medium-throughput screening decks targeting cyclooxygenase (COX), transient receptor potential (TRP) channels, or opioid receptor pathways. Its oxolane substituent offers a differentiated physicochemical profile compared to aromatic-substituted analogs, increasing the chemical diversity of the screening set.

Metabolic Stability Profiling and Reactive Metabolite Risk Assessment

The oxolane-for-furan substitution in CAS 671199-20-5 provides a built-in bioisosteric advantage for reduced CYP-mediated bioactivation [2]. This compound can serve as a tool molecule in hepatic microsome or hepatocyte incubation studies designed to compare the metabolic fate of saturated vs. aromatic five-membered heterocycle-containing acetamides, generating quantitative intrinsic clearance and reactive metabolite trapping data that guide lead optimization.

Structure-Activity Relationship (SAR) Exploration of the N-Substituent Vector

The target compound fills a specific niche in SAR studies of the 671199 congeneric series by providing a saturated, non-aromatic N-substituent [3]. Researchers investigating how heterocycle saturation affects target binding affinity, selectivity, and cellular permeability can use CAS 671199-20-5 alongside its furan analog (CAS 671199-19-2) to establish quantitative SAR trends for this vector.

Computational Model Building and Property Prediction Validation

With well-defined structural and computed property data , CAS 671199-20-5 is suitable for validating in silico models of LogP, aqueous solubility, and permeability. Its intermediate molecular weight (342.42) and moderate TPSA (~76 Ų) place it near the boundary of common drug-likeness filters, making it a valuable test case for assessing the predictive accuracy of commercial ADMET prediction platforms.

Quote Request

Request a Quote for N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.